

An In-depth Technical Guide to the Safety Data of 2,5-Dimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylaniline

Cat. No.: B045416

[Get Quote](#)

This technical guide provides a comprehensive overview of the safety data for **2,5-Dimethylaniline** (CAS No. 95-78-3), a significant intermediate in the synthesis of pharmaceuticals and dyes.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physical and chemical properties, toxicological data, and established experimental protocols for safety assessment.

Core Safety Information

Chemical Identity:

- Name: **2,5-Dimethylaniline**
- Synonyms: 2,5-Xylidine, p-Xylidine, 2-Amino-1,4-dimethylbenzene^{[2][3]}
- CAS Number: 95-78-3^{[1][2][4]}
- Molecular Formula: C₈H₁₁N^{[2][4]}
- Molecular Weight: 121.18 g/mol ^{[2][5]}

GHS Hazard Classification: **2,5-Dimethylaniline** is classified as a hazardous substance. The primary hazards are acute toxicity and potential for organ damage through prolonged or repeated exposure.^{[3][6][7][8]}

- Acute Toxicity (Oral): Category 3^[3]

- Acute Toxicity (Dermal): Category 3[3][8]
- Acute Toxicity (Inhalation): Category 2 or 3[3][8]
- Specific Target Organ Toxicity (Repeated Exposure): Category 2[3][8]
- Hazardous to the Aquatic Environment (Chronic): Category 2[6]
- Flammable Liquids: Category 4[3]

Signal Word: Danger[3][6][7]

Hazard Statements:

- H227: Combustible liquid.[9][10]
- H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[6][9]
- H373: May cause damage to organs through prolonged or repeated exposure.[3][6][8]
- H411: Toxic to aquatic life with long lasting effects.[6][8][9][11]

Quantitative Data

The following tables summarize the key quantitative safety and property data for **2,5-Dimethylaniline**.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Physical State	Liquid	[2][6]
Appearance	Clear yellow to red-brown liquid; may darken on exposure to air.	[2][5][12]
Melting Point	11.5 °C	[2][4][6][7][12]
Boiling Point	218 °C	[1][2][4][6][7][12]
Density	0.973 g/mL at 25 °C	[2][4][6][7][12]
Flash Point	96 °C (204.8 °F) - closed cup	[6][7]
Autoignition Temperature	520 °C	[5][13]
Water Solubility	<0.1 g/100 mL at 18 °C	[2][4]
Vapor Pressure	0.152 mmHg at 25 °C	[4]
Refractive Index (n _{20/D})	1.559	[2][4][6][7][12]

Table 2: Toxicity Data

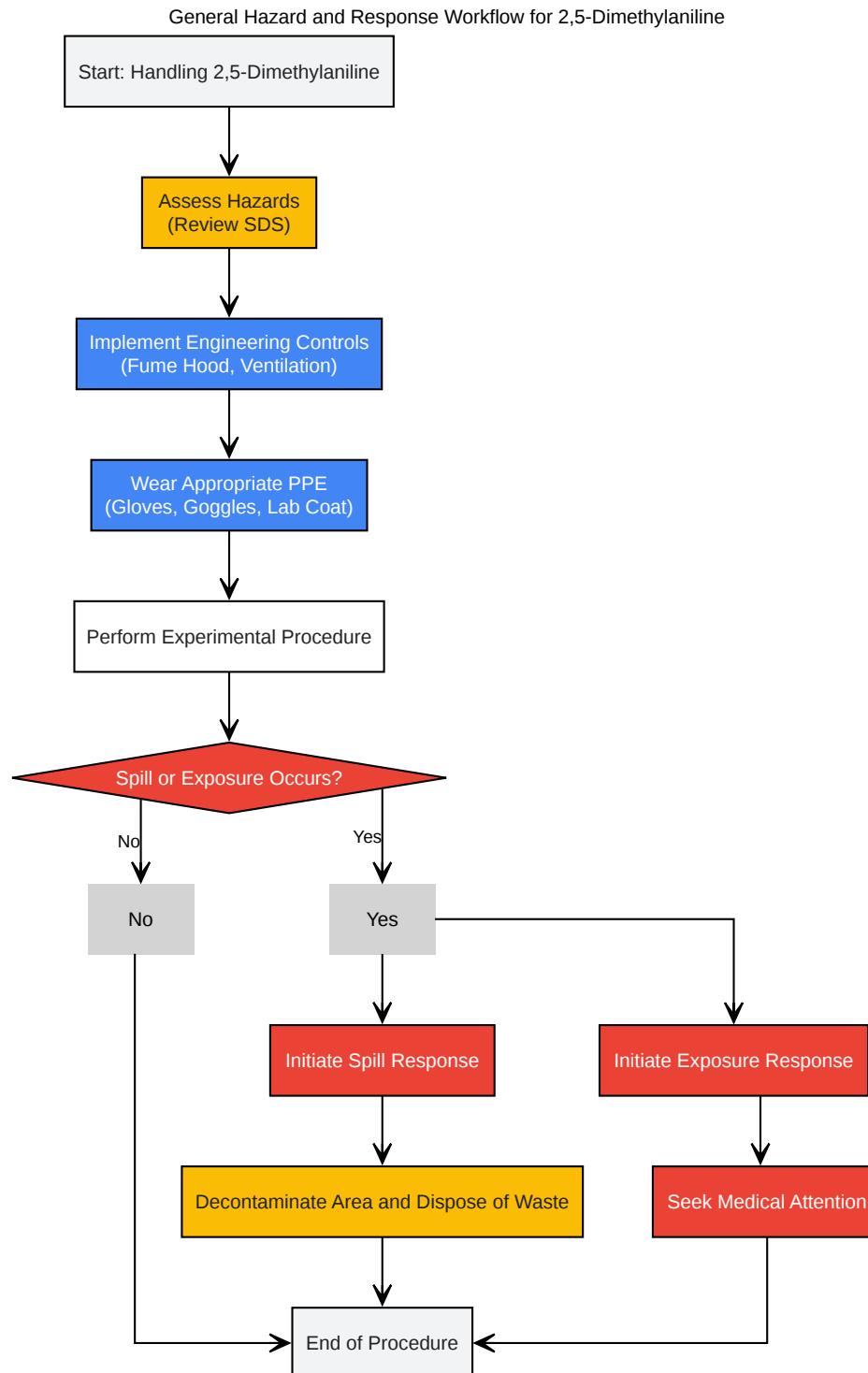

Endpoint	Value	Species	Source(s)
LD ₅₀ (Oral)	1297 mg/kg	Rat	[13]
LD ₅₀ (Oral)	841 mg/kg	Mouse	[13]

Table 3: Exposure Limits and Storage

Parameter	Recommendation	Source(s)
Storage Temperature	Store below +30°C	[2][4][12]
Storage Conditions	Keep in a tightly closed container in a dry, cool, and well-ventilated place. Store away from strong oxidants, acids, and sources of ignition.	[3][5][14]

Hazard and Response Flowchart

The following diagram illustrates a general workflow for hazard assessment and response when working with **2,5-Dimethylaniline**.

[Click to download full resolution via product page](#)

Caption: General hazard and response workflow.

Experimental Protocols

This section details the methodologies for key experiments cited in the safety assessment of **2,5-Dimethylaniline**.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to estimate the acute oral toxicity of a substance. It employs a stepwise procedure with a limited number of animals.

Principle: The test proceeds in a stepwise manner, using a small number of animals at each step. The outcome of each step determines the subsequent action, which could be to dose another group at a lower or higher dose, or to conclude the study. The method aims to classify the substance into a GHS toxicity category based on the observed mortality.

Methodology:

- **Animal Model:** Typically, young adult female rats (e.g., Wistar strain) are used.[\[15\]](#)
- **Housing and Acclimatization:** Animals are housed in appropriate cages and acclimatized to laboratory conditions for at least 5 days before the study.[\[15\]](#)
- **Dose Administration:** The test substance is administered orally via gavage. A single dose is used for each animal.
- **Starting Dose:** The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information about the substance's toxicity.[\[15\]](#)
- **Procedure:**
 - A group of three animals is dosed at the starting dose level.[\[16\]](#)
 - If no mortality occurs, the next higher dose level is used in another group of three animals.[\[15\]](#)
 - If mortality occurs, the decision to proceed to a lower dose level depends on the number of fatalities.

- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.[15]
- Endpoint: The study allows for the classification of the substance into one of the GHS acute toxicity categories.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal. The resulting skin reactions are observed and graded over a period of time.

Methodology:

- Animal Model: The albino rabbit is the preferred species for this test.[11]
- Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.
- Application: 0.5 mL of the liquid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.[11][17]
- Exposure: The exposure duration is typically 4 hours.[11][17][18]
- Observations: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[11][19]
- Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye serves as a control. The effects on the cornea, iris, and conjunctiva are observed and graded.

Methodology:

- **Animal Model:** Healthy adult albino rabbits are typically used.[3][10]
- **Application:** A single dose of the test substance is instilled into the conjunctival sac of one eye.[3][10]
- **Observations:** The eyes are examined at 1, 24, 48, and 72 hours after application.[3][10] If effects are present at 72 hours, observations may continue for up to 21 days to evaluate reversibility.[10][20]
- **Scoring:** Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
- **Animal Welfare:** The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[13][20]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.

Principle: The test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[5] The substance is tested for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

Methodology:

- **Test Strains:** At least five strains of bacteria are typically used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 uvrA (pKM101).[21][22]
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[21][22]

- Procedure: The test can be performed using the plate incorporation method or the pre-incubation method.[5]
- Dose Levels: At least five different concentrations of the test substance are used.[21]
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is also reproducible.[22]

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

Principle: Fish are exposed to the test substance in a static or semi-static system for a defined period, typically 96 hours. Mortality is recorded at specified intervals.

Methodology:

- Test Species: Various fish species can be used, with the choice often depending on regulatory requirements.
- Exposure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained.[8]
- Duration: The exposure period is 96 hours.[8][9]
- Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[8][9]
- Endpoint: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.

Flash Point Determination (e.g., ASTM D93 - Pensky-Martens Closed Cup Method)

This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is present.

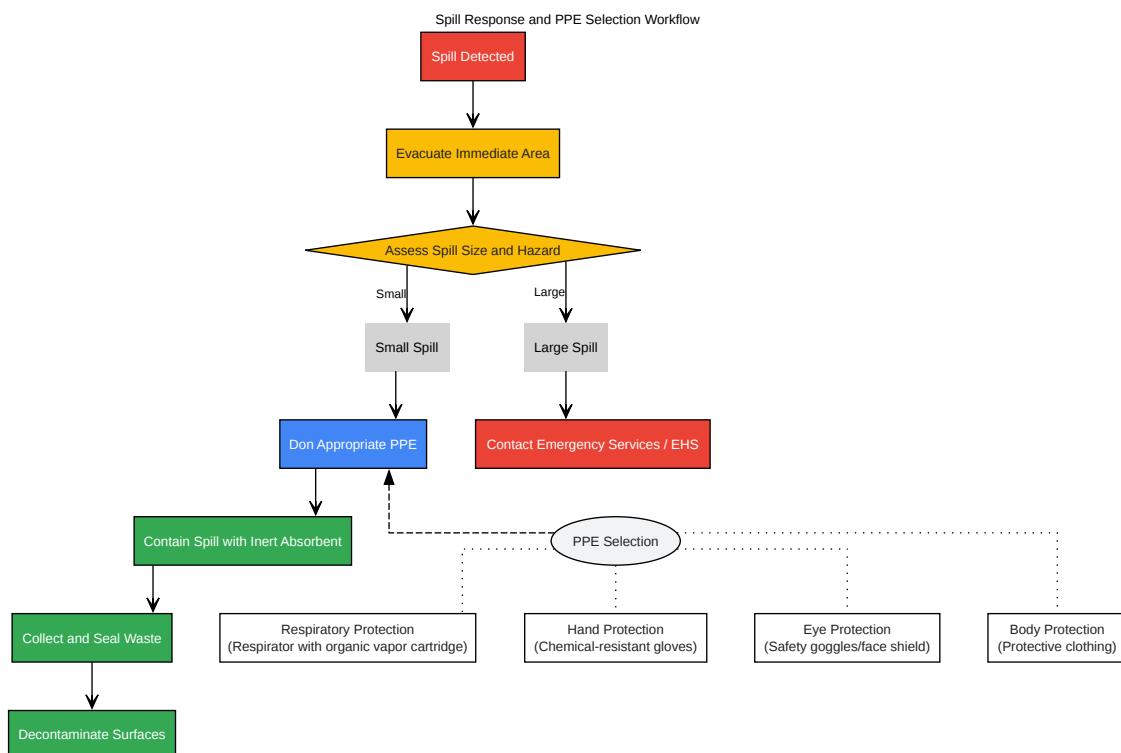
Principle: The liquid is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.

Methodology:

- **Apparatus:** A Pensky-Martens closed cup tester is used.
- **Procedure:** The sample is placed in the test cup and heated at a specified, steady rate.[\[23\]](#)
- **Ignition Source:** A test flame is directed into the cup at regular temperature intervals.
- **Endpoint:** The flash point is the temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Autoignition Temperature Determination (ASTM E659)

This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.


Principle: A small, measured quantity of the substance is introduced into a uniformly heated flask at a known temperature. The occurrence of ignition is observed.

Methodology:

- **Apparatus:** A 500-mL borosilicate glass flask is placed in a temperature-controlled oven.[\[1\]\[2\]](#)
[\[4\]](#)
- **Procedure:** A small volume of the liquid is injected into the heated flask.[\[4\]](#)
- **Observation:** Ignition is indicated by a flame or an explosion. The time lag to ignition is also recorded.
- **Endpoint:** The test is repeated at various temperatures until the lowest temperature at which autoignition occurs is determined.[\[4\]](#)

Spill Response and Personal Protective Equipment (PPE) Workflow

The following diagram outlines the logical steps for responding to a spill and the selection of appropriate PPE.

[Click to download full resolution via product page](#)

Caption: Spill response and PPE selection workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Autoignition temperature - Wikipedia [en.wikipedia.org]
- 2. Autoignition_temperature [chemeurope.com]
- 3. oecd.org [oecd.org]
- 4. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]
- 5. nib.si [nib.si]
- 6. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. In vivo Eye Irritation / Serious Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. oecd.org [oecd.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. calnesis.com [calnesis.com]
- 15. scribd.com [scribd.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 22. nucro-technics.com [nucro-technics.com]

- 23. oil-tester.com [oil-tester.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safety Data of 2,5-Dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045416#2-5-dimethylaniline-safety-data-sheet-sds-information\]](https://www.benchchem.com/product/b045416#2-5-dimethylaniline-safety-data-sheet-sds-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com